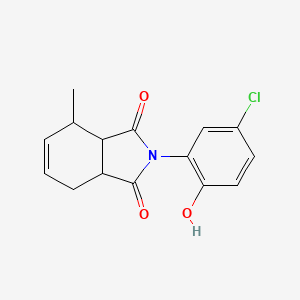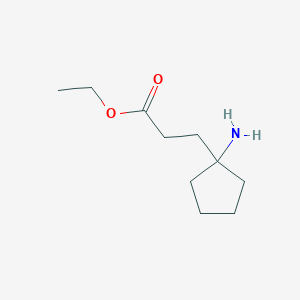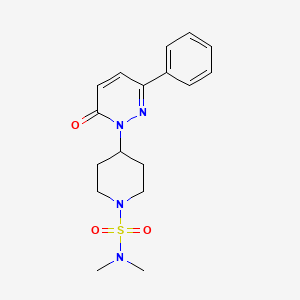![molecular formula C14H14N4 B2707807 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile CAS No. 195243-37-9](/img/structure/B2707807.png)
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is a chemical compound with the molecular formula C14H14N4. It is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology.
作用機序
Target of Action
The primary target of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . Acetylcholine is a neurotransmitter that plays a significant role in memory and cognition .
Mode of Action
this compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway . This pathway is involved in many cognitive functions, including memory and learning. The increased acetylcholine levels can enhance these cognitive functions .
Result of Action
The inhibition of AChE by this compound leads to increased acetylcholine levels . This increase enhances cholinergic neurotransmission, which can improve cognitive functions such as memory and learning .
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain .
Cellular Effects
Given its potential interaction with AChE, it may influence cell function by modulating acetylcholine levels, which could in turn affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound may act as an inhibitor of AChE . This could potentially lead to increased levels of acetylcholine in the brain, which could have various effects on neuronal function and cognition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile typically involves the reaction of 4-phenylpiperazine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.
科学的研究の応用
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: The compound is studied for its potential pharmacological effects and interactions with various biological targets.
Chemical Biology: It is used in the study of biological processes and pathways, particularly those involving neurotransmission and enzyme inhibition.
Industrial Applications:
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar piperazine structure, used as an acetylcholinesterase inhibitor.
4-Phenylpiperazine: A simpler compound that serves as a building block for more complex derivatives.
Uniqueness
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is unique due to its specific structure, which allows it to interact effectively with acetylcholinesterase and other biological targets. Its ability to form stable derivatives through various chemical reactions also makes it a valuable compound in medicinal chemistry and pharmacology research.
特性
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-10-13(11-16)12-17-6-8-18(9-7-17)14-4-2-1-3-5-14/h1-5,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROMVFNTKOQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2707731.png)

![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2707739.png)

![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)
![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)
